2-[(Naphthalen-1-yl)amino]-N-(2,4,4-trimethylpentan-2-yl)benzamide
Description
2-[(Naphthalen-1-yl)amino]-N-(2,4,4-trimethylpentan-2-yl)benzamide is a benzamide derivative characterized by a naphthalen-1-ylamino substituent on the benzamide core and a highly branched 2,4,4-trimethylpentan-2-yl group on the amide nitrogen.
Properties
CAS No. |
62747-78-8 |
|---|---|
Molecular Formula |
C25H30N2O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C25H30N2O/c1-24(2,3)17-25(4,5)27-23(28)20-14-8-9-15-22(20)26-21-16-10-12-18-11-6-7-13-19(18)21/h6-16,26H,17H2,1-5H3,(H,27,28) |
InChI Key |
HDTPOLKBUSSXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Amide Nitrogen Substituents
- Target Compound : The 2,4,4-trimethylpentan-2-yl group is sterically demanding, likely reducing solubility in polar solvents but enhancing lipid membrane permeability. This contrasts with the smaller 2-hydroxy-1,1-dimethylethyl group in , which improves hydrophilicity and metal-coordination capability via its hydroxyl group.
- Thienylmethylthio Derivatives : These compounds feature ethylamino linkers with aromatic amines (e.g., nitrophenyl), offering distinct electronic profiles compared to the target’s branched alkyl group.
Aromatic Substituents
- Naphthalene vs. Simpler Aromatics: The target’s naphthalen-1-ylamino group provides extended π-conjugation, enhancing aromatic stacking interactions compared to the 3-methylbenzoyl group in .
- Triazole-Containing Analogues : These compounds replace the amino group with a triazole ring, enabling click chemistry applications. The triazole’s hydrogen-bonding capacity differs from the amino group’s lone-pair donor properties.
Spectral and Physicochemical Properties
- IR Spectroscopy : The target’s amide C=O stretch (~1640–1670 cm⁻¹) aligns with analogues in . The naphthalene C=C stretches (~1485–1603 cm⁻¹) are consistent with .
- NMR Spectroscopy : The target’s naphthalene protons would exhibit complex splitting (δ 7.0–8.5 ppm), similar to . The branched alkyl group may show singlet resonances for equivalent methyl groups.
- Solubility : The target’s lipophilic alkyl chain likely reduces aqueous solubility compared to the hydroxylated compound in but improves it relative to nitro-substituted .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(Naphthalen-1-yl)amino]-N-(2,4,4-trimethylpentan-2-yl)benzamide, and what reagents/conditions are critical for high yields?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, similar naphthalene benzamide derivatives are synthesized by reacting β-naphthol with aldehydes (e.g., benzaldehyde) and amines (e.g., ethylenediamine) in ethanol under prolonged stirring (72 hours at room temperature). Purification via crystallization from methanol:water (4:1) yields ~75% product .
- Key Factors : Solvent choice (ethanol or acetonitrile:water), stoichiometric ratios (e.g., 1:1.5 molar ratio of β-naphthol to aldehyde), and reaction duration are critical for minimizing byproducts .
Q. How is the compound characterized to confirm structural integrity, and what analytical discrepancies should researchers anticipate?
- Characterization Tools :
- IR Spectroscopy : Detects hydroxyl (3530 cm⁻¹) and amine (3330–3310 cm⁻¹) stretches .
- NMR : H NMR signals at δ 2.88–7.75 ppm confirm aromatic protons and alkyl chain integration. C NMR peaks (e.g., δ 42.20–152.11 ppm) validate carbon environments .
- Mass Spectrometry : EI-MS m/z 292.07 (M) aligns with molecular weight calculations .
- Discrepancies : Minor shifts in NMR/IR data may arise from residual solvents (e.g., CDCl₃) or crystallization artifacts. Elemental analysis (C, H, N) must match theoretical values within ±0.3% .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing derivatives with modified substituents (e.g., nitro or halogen groups)?
- Methodological Insights :
- Nitro Functionalization : Introduce nitro groups via electrophilic substitution using HNO₃/H₂SO₄ at 0–5°C. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to prevent over-nitration .
- Halogenation : Use N-halogen succinimide (NBS/NCS) in DMF under inert atmosphere. Carbodiimide coupling agents (e.g., EDCI) improve regioselectivity .
Q. How can researchers resolve contradictions in reported synthesis yields or spectral data across studies?
- Case Analysis :
- Yield Variability : Discrepancies (e.g., 60% vs. 75% yields) may stem from solvent purity (anhydrous vs. technical grade) or crystallization efficiency. Reproduce methods with HPLC-grade solvents and inert conditions .
- Spectral Mismatches : Compare NMR data with computational predictions (DFT calculations) to identify solvent effects or tautomeric forms .
Q. What mechanistic insights explain the formation of byproducts during the coupling of naphthylamine and benzamide intermediates?
- Pathway Analysis :
- Intermediate Trapping : Use ESI-MS to detect transient species like Schiff bases or enamine intermediates.
- Side Reactions : Competing azo-coupling (evidenced by IR peaks at 1600 cm⁻¹) may occur if diazonium salts are present. Add antioxidants (e.g., BHT) to suppress radical pathways .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced stability or bioactivity?
- Workflow :
DFT Optimization : Calculate Gibbs free energy () for reaction steps to identify thermodynamic bottlenecks .
Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies < −7.0 kcal/mol .
- Validation : Cross-validate computational results with experimental DSC (stability) and SPR (binding affinity) assays .
Comparative Synthesis Methods
Critical Data Analysis
- Degradation Studies : Assess hydrolytic stability under acidic (pH 2, HCl) vs. basic (pH 10, NaOH) conditions via HPLC. Amide bonds in the benzamide moiety are prone to cleavage at pH > 10 .
- Thermal Stability : TGA reveals decomposition onset at ~220°C, suggesting suitability for high-temperature applications (e.g., polymer additives) .
Research Gaps & Future Directions
- Biological Relevance : While structural analogs (e.g., N-[2-(benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide) show fluorescence and kinase inhibition , targeted studies on this compound’s bioactivity are lacking.
- Scale-Up Challenges : Transition from batch to flow chemistry (e.g., using microreactors) could improve yield reproducibility and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
